Reduced Lipophilicity Compared to N-Phenyl Analog Enhances Aqueous Compatibility
1-(Pyridin-2-yl)-1H-pyrazol-4-ol exhibits significantly lower lipophilicity than the corresponding N-phenyl analog, 1-phenyl-1H-pyrazol-4-ol. This is quantified by computed XLogP3-AA values [1][2]. The reduced lipophilicity can improve aqueous solubility and metabolic stability, key considerations in early-stage drug discovery [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-phenyl-1H-pyrazol-4-ol: 1.5 |
| Quantified Difference | Δ = -0.7 (Target is ~47% less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific binding, critical for lead optimization.
- [1] 1-(pyridin-2-yl)-1H-pyrazol-4-ol. PubChem CID 53898026. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] 1-phenyl-1H-pyrazol-4-ol. PubChem CID 555359. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
